molecular formula C9H16ClFN2O B1478798 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one CAS No. 2017025-20-4

3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one

Cat. No.: B1478798
CAS No.: 2017025-20-4
M. Wt: 222.69 g/mol
InChI Key: NFFXBIOKWGRRJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .


Molecular Structure Analysis

The structures of similar compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorination of compounds like 3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one has been shown to improve pharmacokinetic profiles and increase selectivity and affinity for certain receptors. For instance, the incorporation of fluorine into ligands for the 5-HT1D receptor significantly reduced their pKa, which had a beneficial influence on oral absorption, demonstrating the impact of fluorination on enhancing drug properties (van Niel et al., 1999).

Dual-Action Antidepressants

Compounds with structures similar to this compound have been synthesized to act as dual inhibitors for 5-HT1A serotonin receptors and serotonin transporters, indicating potential as new classes of antidepressant drugs. These compounds show high nanomolar affinity for both the receptor and the transporter, with certain derivatives demonstrating potent in vitro activity indicative of their therapeutic potential (Martínez et al., 2001).

Antimalarial Activity

Piperazine and pyrrolidine derivatives, including those fluorinated or with similar structural motifs to this compound, have been evaluated for their capacity to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluorine atom has been crucial for antiplasmodial activity, suggesting a pathway for developing new antimalarial agents (Mendoza et al., 2011).

Antitumor and Antidepressant Derivatives

Novel derivatives incorporating the piperazine motif have been synthesized for their antitumor and antidepressant activities. The manipulation of the piperazine scaffold, including its fluorination, has led to compounds with improved binding affinities, metabolic stability, and selectivity, indicating their potential for treating various conditions including psychostimulant use disorders and cancer (Slack et al., 2020).

Safety and Hazards

While specific safety and hazard information for “3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one” is not available in the search results, similar compounds have hazard statements such as H302, H312, H315, H318, H332, H335 .

Future Directions

The compound “3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one” is a promising compound for future advancements in scientific research. It can be used in the preparation of various derivatives for the treatment of mental diseases .

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(4-(2-fluoroethyl)piperazin-1-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their conformation and activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery. These molecular interactions highlight the complex mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of specific metabolites by modulating the activity of key metabolic enzymes. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of the cell. Understanding these metabolic interactions is crucial for elucidating the biochemical role of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Additionally, binding proteins may facilitate its distribution within the cell, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the cellular dynamics of this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action .

Properties

IUPAC Name

3-chloro-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClFN2O/c10-2-1-9(14)13-7-5-12(4-3-11)6-8-13/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFXBIOKWGRRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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